molecular formula C21H19BrN4O B3402093 (4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1049269-97-7

(4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B3402093
CAS RN: 1049269-97-7
M. Wt: 423.3 g/mol
InChI Key: RINLKJVGWVYTKX-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential biological activities . It belongs to a class of compounds known as stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety . This compound has been reported to show potential antioxidant activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various analytical techniques such as elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the 1H-NMR, 13C-NMR, and IR spectra of related compounds are available online .

Future Directions

The future directions for research on “(4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone” could involve further exploration of its potential biological activities, as well as its synthesis and characterization .

properties

IUPAC Name

(4-bromophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O/c22-18-8-6-17(7-9-18)21(27)26-14-12-25(13-15-26)20-11-10-19(23-24-20)16-4-2-1-3-5-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINLKJVGWVYTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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